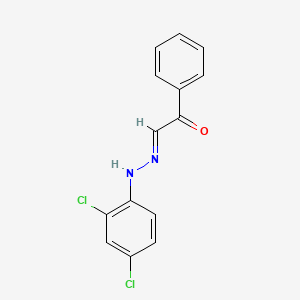
2-oxo-2-phenylacetaldehyde N-(2,4-dichlorophenyl)hydrazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-oxo-2-phenylacetaldehyde N-(2,4-dichlorophenyl)hydrazone, also known as DCPH, is a chemical compound that has been widely used in scientific research. It is a hydrazone derivative of 2-oxo-2-phenylacetaldehyde and 2,4-dichlorophenylhydrazine, which has been synthesized and studied for its various applications in the field of chemistry and biology.
Scientific Research Applications
Antifungal Activity and Organic Synthesis
Compounds structurally related to 2-oxo-2-phenylacetaldehyde N-(2,4-dichlorophenyl)hydrazone have been synthesized and evaluated for their antifungal properties. Dutta, Goswami, and Kataky (1986) synthesized a series of 1-(2,4-dichlorobenzoyl) hydrazones and 2-aryl/aralkyl-5-(2,4-dichlorophenyl)-1,3,4-oxadiazoles, demonstrating fungitoxic properties against Alternaria tenuis and Curvularia verruciformis, highlighting the potential of these compounds in developing antifungal agents Dutta, M. M., Goswami, B. N., & Kataky, J. C. (1986). Studies on biologically active heterocycles. Part I. Synthesis and antifungal activity of some new aroyl hydrazones and 2,5‐disubstituted‐1,3,4‐oxadiazoles. Journal of Heterocyclic Chemistry, 23(3), 793-795..
Colorimetric Sensing
Gupta, Singh, and Gupta (2014) developed novel biologically active hydrazones as colorimetric sensors for cyanide and acetate ions, showcasing the utility of these compounds in environmental monitoring and analytical chemistry. Their study revealed selective colorimetric changes upon interaction with specific anions, underscoring the potential of hydrazones in the development of sensitive and selective chemical sensors Gupta, V., Singh, A. K., & Gupta, N. (2014). Colorimetric sensor for cyanide and acetate ion using novel biologically active hydrazones. Sensors and Actuators B: Chemical, 204, 125-135..
Electrochemical Oxidation and Synthetic Applications
Shusterman-Honger and Becker (2015) explored the electrochemical oxidation of organic compounds containing CN double bonds, including hydrazones derived from aromatic aldehydes and acetophenones. Their findings have implications for the synthesis of azines and acetophenones, demonstrating the relevance of these reactions in organic synthesis and electrochemical studies Shusterman-Honger, Y., & Becker, J. (2015). Electrochemical oxidation of organic compounds containing CN double bonds. Journal of Electroanalytical Chemistry, 740, 105-113..
Dye Synthesis and Fabric Discoloration
Qian, Zhao, Dai, and Huang (2017) synthesized bi-heterocyclic hydrazone dyes and investigated their application in fabric discoloration. Their research highlights the potential of hydrazone derivatives in textile dyeing and fabric color modulation, contributing to the development of new materials with adjustable optical properties Qian, H., Zhao, X.-l., Dai, Y.-C., & Huang, W. (2017). Visualized fabric discoloration of bi-heterocyclic hydrazone dyes. Dyes and Pigments, 143, 223-231..
properties
IUPAC Name |
(2E)-2-[(2,4-dichlorophenyl)hydrazinylidene]-1-phenylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2N2O/c15-11-6-7-13(12(16)8-11)18-17-9-14(19)10-4-2-1-3-5-10/h1-9,18H/b17-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYEMQJUGHQUXHP-RQZCQDPDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C=NNC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)/C=N/NC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

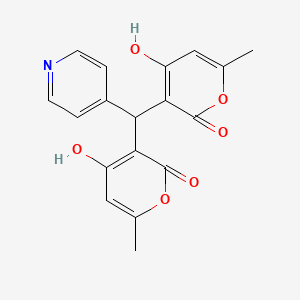
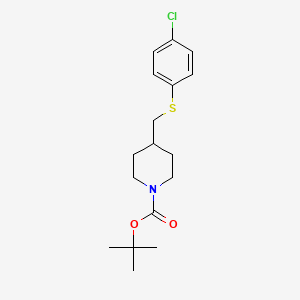
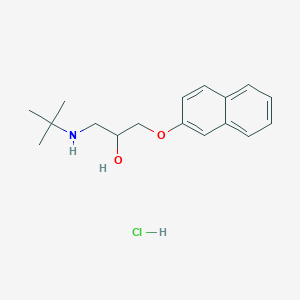

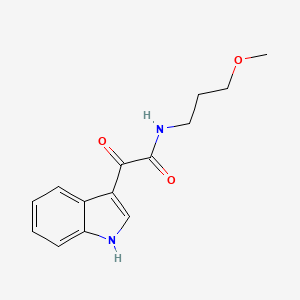
![N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]naphthalene-2-carboxamide](/img/structure/B2565546.png)
![N-(1-cyanocyclohexyl)-N-methyl-2-[2-(1,3-thiazol-2-yl)morpholin-4-yl]acetamide](/img/structure/B2565547.png)
![2-mercapto-3-phenylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2565548.png)
![6-methylspiro[benzo[e][1,3]oxazine-2,4'-piperidin]-4(3H)-one hydrochloride salt](/img/structure/B2565549.png)
![N-[2-(3-oxo-4H-quinoxalin-2-yl)phenyl]methanesulfonamide](/img/structure/B2565551.png)
![7-Ethoxy-5-(4-ethoxyphenyl)-2-thien-2-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B2565552.png)

![Tert-butyl N-[[(1S,5R)-4-oxo-1-bicyclo[3.2.0]heptanyl]methyl]carbamate](/img/structure/B2565555.png)
